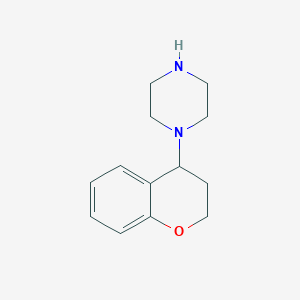

1-(Chroman-4-yl)piperazine

Beschreibung

Significance of the Piperazine (B1678402) Scaffold as a Privileged Structure in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.net This designation stems from its frequent presence in a multitude of biologically active compounds across various therapeutic areas. nih.govtandfonline.comresearchgate.net The unique physicochemical properties of piperazine contribute to its prevalence in drug design. tandfonline.com Its two nitrogen atoms can be readily functionalized, allowing for the introduction of diverse substituents to modulate pharmacological activity and pharmacokinetic properties. nih.gov

The piperazine moiety often imparts favorable characteristics to drug candidates, such as improved aqueous solubility and basicity, which can enhance bioavailability. nih.govtandfonline.com The conformational flexibility of the piperazine ring can be constrained by incorporating it into more complex polycyclic structures, a strategy that can lead to increased receptor affinity and selectivity. tandfonline.com The versatility of the piperazine scaffold is evident in its incorporation into drugs approved for a wide range of indications, including cancer, bacterial infections, and central nervous system disorders. nih.govresearchgate.net

The ability of the piperazine ring to serve as a versatile linker between different pharmacophoric groups further underscores its importance in the design of hybrid molecules. tandfonline.com This adaptability has made it a cornerstone in the development of new therapeutic agents, with numerous piperazine-containing compounds demonstrating potent antitumor, antibacterial, anti-inflammatory, and antiviral activities, among others. nih.govresearchgate.net

Importance of the Chroman Moiety in Biologically Active Compounds

The chroman ring system, a bicyclic ether consisting of a benzene (B151609) ring fused to a dihydropyran ring, is another key structural motif found in a wide array of natural products and synthetic compounds with significant biological activities. researchgate.netnih.gov Chroman derivatives are known to exhibit a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. ontosight.aiontosight.ai

The chroman scaffold's inherent structural features, including its oxygen-containing heterocyclic ring, provide a template for the design of compounds that can interact with various biological targets. researchgate.netrjptonline.org Modifications to the chroman ring, such as the introduction of substituents at various positions, can significantly influence the biological activity profile of the resulting derivatives. rjptonline.org For instance, the presence of hydroxyl or methoxy (B1213986) groups on the aromatic portion of the chroman ring has been associated with potent antioxidant and anti-inflammatory effects. ontosight.airjptonline.org

The versatility of the chroman moiety is further highlighted by its presence in compounds targeting a range of enzymes and receptors. nih.gov This has led to the development of chroman-based compounds with applications in diverse therapeutic areas. researchgate.net

Rationale for Investigating 1-(Chroman-4-yl)piperazine and its Structural Analogues

The rationale for investigating this compound and its analogues lies in the principle of molecular hybridization. By combining the privileged piperazine scaffold with the biologically significant chroman moiety, researchers aim to create novel compounds with potentially synergistic or enhanced pharmacological activities. The piperazine ring can serve as a versatile linker and a source of favorable pharmacokinetic properties, while the chroman core can provide the foundational structure for interaction with specific biological targets.

The exploration of such hybrid molecules is driven by the hypothesis that the combined pharmacophores will lead to compounds with unique biological profiles that are distinct from their individual components. The structural diversity that can be achieved by modifying both the chroman and piperazine rings allows for the systematic investigation of structure-activity relationships (SAR), guiding the design of more potent and selective drug candidates.

Overview of Key Research Areas for Chroman-Piperazine Hybrid Compounds

Research into chroman-piperazine hybrid compounds has spanned several therapeutic areas, reflecting the broad biological potential of this chemical class. Key areas of investigation include:

Anticancer Activity: A significant focus has been on the development of chroman-piperazine derivatives as potential anticancer agents. nih.govresearchgate.net Studies have explored their ability to inhibit the proliferation of various cancer cell lines. acs.orggu.se

Anti-inflammatory and Analgesic Effects: The anti-inflammatory properties of both chroman and piperazine derivatives have prompted investigations into the potential of their hybrids as anti-inflammatory and analgesic agents. researchgate.net

Antimicrobial Activity: Researchers have synthesized and evaluated chroman-piperazine hybrids for their antibacterial and antifungal activities, aiming to develop new agents to combat infectious diseases. researchgate.netresearchgate.netnih.gov

Central Nervous System (CNS) Activity: Given the known CNS activity of many piperazine-containing drugs, there is interest in exploring the potential of chroman-piperazine hybrids for treating neurological and psychiatric disorders. nih.gov

The following table provides a summary of some research findings on chroman-piperazine and related hybrid compounds:

| Compound Class | Key Research Finding | Reference |

| Chroman-4-one based SIRT2 inhibitors | Showed antiproliferative effects in breast and lung cancer cell lines. | acs.orggu.se |

| Coumarin-piperazine hybrids | Demonstrated potent antibacterial and anticancer activity. | researchgate.net |

| Flavone-piperazine derivatives | Exhibited promising anti-inflammatory and antimicrobial activity. | researchgate.net |

| Thiazole linked coumarin-piperazine hybrids | Identified as inhibitors of galectin-1, with potential applications in cancer therapy. | rsc.org |

| Coumarin-piperazine derivatives | Showed significant affinity for serotonin (B10506) receptors. | nih.gov |

| Piperazine hybridized coumarin (B35378) indolylcyanoenones | Displayed potent inhibition of Pseudomonas aeruginosa. | nih.gov |

| Coumarin-piperazine hybrids | Investigated for their cytotoxic activity against various cancer cell lines. | nih.gov |

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H18N2O |

|---|---|

Molekulargewicht |

218.29 g/mol |

IUPAC-Name |

1-(3,4-dihydro-2H-chromen-4-yl)piperazine |

InChI |

InChI=1S/C13H18N2O/c1-2-4-13-11(3-1)12(5-10-16-13)15-8-6-14-7-9-15/h1-4,12,14H,5-10H2 |

InChI-Schlüssel |

PIUGFXSCAHKECM-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC2=CC=CC=C2C1N3CCNCC3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 Chroman 4 Yl Piperazine Derivatives

General Strategies for Piperazine (B1678402) Ring Synthesis

The piperazine ring is a common scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. mdpi.comresearchgate.net These strategies can be broadly categorized into methods that construct the ring from acyclic precursors and those that functionalize a pre-existing piperazine core. mdpi.comnih.gov

A prevalent approach involves the cyclization of linear diamine precursors. researchgate.net This can be achieved through various methods, including the reaction of diethanolamines or their derivatives, although this may require harsh reaction conditions. mdpi.com A more recent strategy utilizes the sequential double Michael addition of primary amines to nitrosoalkenes to form bis(oximinoalkyl)amines, which then undergo a stereoselective catalytic reductive cyclization to yield the piperazine ring. mdpi.comresearchgate.net This method allows for the conversion of a primary amino group into a piperazine ring, offering a tool for the structural modification of bioactive molecules. mdpi.comresearchgate.net

Other notable methods for constructing the piperazine ring include:

Reduction of diketopiperazines or 2-ketopiperazines : This is a common route to access substituted piperazines. researchgate.net

Hydrogenation of pyrazines : This method can be used, but its application is often limited by the availability of the starting pyrazine (B50134) derivatives. researchgate.net

[3+3]-type dimerization of aziridines : This is another strategy, though it is also dependent on the specific starting materials. researchgate.net

Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives : This approach involves the cleavage of a C–N bond in the DABCO scaffold using various reagents like alkyl halides or carboxylic acids to generate piperazine derivatives. researchgate.net

Functionalization of the parent piperazine molecule is a straightforward approach, particularly for introducing substituents at the nitrogen atoms through reactions with electrophiles or via cross-coupling reactions. mdpi.com However, direct functionalization of the carbon atoms of the piperazine ring is more challenging but has seen recent advances through C–H functionalization techniques. researchgate.netmdpi.com

| Piperazine Synthesis Strategy | Description | Key Features |

| Reductive Cyclization of Dioximes | Double Michael addition of a primary amine to nitrosoalkenes followed by catalytic reductive cyclization. mdpi.comresearchgate.net | Allows conversion of a primary amine to a piperazine ring. mdpi.com |

| Cyclization of Linear Diamines | Formation of the piperazine ring from open-chain diamine precursors. researchgate.net | A common and versatile method. |

| Reduction of Diketopiperazines | Reduction of one or both carbonyl groups of a diketopiperazine. researchgate.net | Provides access to C-substituted piperazines. |

| Hydrogenation of Pyrazines | Catalytic hydrogenation of the pyrazine ring. researchgate.net | Limited by the availability of substituted pyrazines. |

| Ring-Opening of DABCO | Cleavage of a C-N bond in the DABCO framework. researchgate.net | Yields N-substituted piperazine derivatives. |

Approaches to Constructing the Chroman Ring System

The chroman ring system, a benzopyran derivative, can be synthesized through several established methods. These often involve the cyclization of a phenolic precursor with a three-carbon unit.

Classical methods for the synthesis of chromone (B188151), a related precursor, can be performed under either acidic or basic conditions. ijrpc.com For example, phenolic compounds can be reacted with carbonyl compounds and refluxed in the presence of a catalyst like phosphorus oxychloride to facilitate ring closure. ijrpc.com Polyphosphoric acid is another effective catalyst for the cyclization of phenolic hydroxyl side chains with carboxylic acids to form chromone-2-carboxylic acids. ijrpc.com

A common strategy for constructing the chroman skeleton involves an intramolecular Friedel-Crafts-type reaction. For instance, the synthesis of key intermediates for Nebivolol, which contains a chroman structure, starts from 4-fluorophenol (B42351) and involves an O-acylation followed by a Fries rearrangement and subsequent cyclization. researchgate.net Another approach involves the reaction of salicylaldehydes with cyclohexanones to afford tricyclic chromans. researchgate.net

Furthermore, a Ru(II) pincer catalyzed coupling of naphthols with primary allylic alcohols has been shown to form benzo(f)chromanes, demonstrating a tandem reaction involving O-H bond activation and conjugate addition. researchgate.net

| Chroman Synthesis Strategy | Catalyst/Reagent | Description |

| Acid-Catalyzed Cyclization | Phosphorus oxychloride, Polyphosphoric acid | Reaction of phenolic compounds with carbonyl compounds or carboxylic acids. ijrpc.com |

| Intramolecular Friedel-Crafts | Lewis acids (e.g., AlCl3) | Cyclization of a suitable precursor, often involving an acylated phenol. researchgate.net |

| Catalytic Coupling | Ru(II) pincer catalyst | Coupling of naphthols with allylic alcohols. researchgate.net |

Coupling and Derivatization Methods for Chroman-Piperazine Linkages

Once the chroman and piperazine moieties are synthesized, they must be coupled to form the 1-(chroman-4-yl)piperazine scaffold. This can be achieved through several reaction types, followed by further derivatization.

Intramolecular cyclization reactions are a powerful tool for forming heterocyclic rings. In the context of chroman-piperazine synthesis, a key strategy involves the formation of an intermediate that can undergo cyclization to create one of the ring systems in the presence of the other pre-formed ring. For instance, an intramolecular condensation can be used to form a lactam moiety, creating a piperazinone ring that is part of a more complex structure. mdpi.com Knoevenagel condensation followed by intramolecular ring cyclization is another effective strategy for constructing complex heterocyclic systems that could be adapted for this purpose. mdpi.com Acid-induced hydrolysis and intramolecular cyclocondensation can also be employed to form heterocyclic frameworks in a one-pot protocol. nih.gov

Direct coupling of a chroman precursor with a piperazine is often achieved through alkylation or substitution reactions. The nitrogen atoms of the piperazine ring are nucleophilic and can react with an electrophilic center on the chroman ring.

N-Alkylation : This is a common method for forming the C-N bond between the chroman and piperazine rings. This can be achieved through nucleophilic substitution on an alkyl halide or sulfonate derivative of the chroman. nih.gov Reductive amination, reacting a chroman-4-one with piperazine in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method. nih.govmdpi.com

N-Arylation : While not directly forming the chroman-4-yl linkage, N-arylation methods are crucial for introducing aryl substituents onto the piperazine nitrogen. Common methods include the Pd-catalyzed Buchwald-Hartwig coupling, the Cu-catalyzed Ullmann-Goldberg reaction, and aromatic nucleophilic substitution (SNAr) on electron-deficient arenes. nih.govmdpi.com

Multicomponent reactions (MCRs) offer an efficient way to synthesize complex molecules in a single step by combining three or more reactants. researchgate.net The enol-Ugi reaction is a specific type of MCR that has been successfully applied to the synthesis of chromeno[3,4-b]piperazines. nih.govnih.gov This reaction involves the condensation of an enol (such as 4-hydroxycoumarin), an aldehyde, an amine, and an isocyanide to produce polysubstituted heterocyclic enamines. mdpi.comsciforum.net These adducts can then undergo further transformations, such as reduction and cyclization, to yield the final chromenopiperazine structure. nih.govnih.gov The enol-Ugi reaction is particularly powerful as it allows for the rapid generation of molecular diversity. mdpi.comdoaj.org

| Coupling/Derivatization Method | Description | Example Reaction |

| Condensation/Intramolecular Cyclization | Formation of a ring system from a linear precursor containing both chroman and piperazine fragments. mdpi.commdpi.comnih.gov | Acid-induced cyclocondensation. nih.gov |

| Alkylation/Substitution | Direct formation of the C-N bond between the chroman and piperazine moieties. nih.gov | Reductive amination of chroman-4-one with piperazine. nih.govmdpi.com |

| Multicomponent Reactions | One-pot synthesis involving three or more starting materials. researchgate.net | Enol-Ugi condensation to form chromenopiperazine precursors. nih.govnih.gov |

Introduction of Substituents on the Chroman and Piperazine Moieties

The properties of this compound derivatives can be fine-tuned by introducing various substituents on both the chroman and piperazine rings.

On the piperazine moiety , substituents are most commonly introduced at the nitrogen atoms. N-alkylation and N-arylation reactions, as mentioned previously, are standard procedures. nih.govmdpi.com For mono-alkylation of piperazine, it is often advantageous to first protect one of the nitrogen atoms with a group like Boc (tert-butyloxycarbonyl), perform the alkylation on the unprotected nitrogen, and then deprotect. researchgate.net The introduction of substituents on the carbon atoms of the piperazine ring is more challenging but can be achieved through C–H functionalization methods, such as photoredox catalysis or direct lithiation of N-Boc protected piperazines. mdpi.combohrium.com

On the chroman moiety , substituents can be introduced at various positions on the benzene (B151609) ring or the pyran ring. The substitution pattern of the starting phenolic precursor will determine the substituents on the aromatic part of the chroman ring. acs.org For example, electron-withdrawing groups in the 6- and 8-positions of chroman-4-ones have been shown to be favorable in certain applications. acs.org Further derivatization of the chroman ring can be achieved through standard aromatic substitution reactions or by functionalizing the pyran ring, for instance, by converting a chroman-4-one to a chromone and performing reactions at the 2- or 3-position. acs.org Alkylation can also be performed on the chroman ring itself, for example, by reacting a chroman derivative with dimethyl sulfate (B86663) in the presence of a base. nih.gov

Spectroscopic and Elemental Analysis for Structural Elucidation

The definitive identification and structural confirmation of newly synthesized this compound derivatives rely on a combination of modern spectroscopic methods and elemental analysis. These techniques provide a comprehensive understanding of the molecular structure, from the connectivity of atoms to the three-dimensional arrangement in space.

The primary methods employed for the structural elucidation of these compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. researchgate.netresearchgate.net In cases where single crystals can be obtained, X-ray crystallography offers unambiguous proof of the structure. bohrium.comnih.govchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy are routinely used to determine the carbon-hydrogen framework of this compound derivatives. researchgate.netmdpi.com ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in the molecule. semanticscholar.org

Infrared (IR) Spectroscopy Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the presence of specific functional groups within the molecule. researchgate.netbohrium.comsemanticscholar.org The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds. This allows for the confirmation of key structural features in the synthesized piperazine derivatives. mdpi.com

Mass Spectrometry (MS) Mass spectrometry is a critical technique used to determine the molecular weight of the synthesized compounds. researchgate.netmdpi.com It provides a precise mass-to-charge ratio, which helps to confirm the molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy, further validating the identity of the compound. mdpi.com

Elemental Analysis Elemental analysis provides the percentage composition of elements (such as carbon, hydrogen, and nitrogen) in a compound. researchgate.netresearchgate.net The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

X-ray Crystallography For derivatives that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information. bohrium.comnih.gov This technique determines the precise spatial arrangement of atoms in the crystal lattice, confirming the connectivity, configuration, and conformation of the molecule. chemrxiv.org

Preclinical Pharmacological Spectrum of 1 Chroman 4 Yl Piperazine Derivatives

Antitumor and Antiproliferative Activities

Evaluation in Cancer Cell Lines (in vitro models)

Derivatives of 1-(Chroman-4-yl)piperazine, particularly those based on the chroman-4-one and chromone (B188151) scaffolds, have demonstrated notable antiproliferative effects across a variety of human cancer cell lines in preclinical in vitro studies. nih.govhelsinki.fiacs.org These compounds have been investigated for their ability to inhibit the growth of tumors by targeting specific cellular mechanisms. nih.govacs.org

One significant derivative, 3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one (a chromen-4-one derivative), showed high cytotoxic activity against a panel of cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (hepatocellular carcinoma), SGC-7901 (gastric cancer), U87 (glioblastoma), and HepG2 (hepatocellular carcinoma). nih.gov Further studies on related chroman-4-one structures revealed antiproliferative properties in breast cancer (MCF-7) and lung carcinoma (A549) cell lines. nih.govhelsinki.fiacs.org The antiproliferative effects of these compounds were found to correlate with their potency in inhibiting specific enzymes, such as Sirtuin 2 (SIRT2). nih.govhelsinki.fi The diverse range of susceptible cancer cell lines highlights the broad-spectrum potential of this class of compounds in oncology research. nih.govnih.govnih.gov Novel piperazine (B1678402) derivatives continue to be synthesized and evaluated for their antitumor properties against various cancer cell lines, including those of the pancreas and colon, with some showing significant inhibitory activity. nih.govkcl.ac.uk

| Compound Class | Tested Cancer Cell Lines | Observed Activity | Reference |

|---|---|---|---|

| Chromen-4-one piperazine derivative (Compound 5i) | HeLa, SMMC-7721, SGC-7901, U87, HepG2 | High antiproliferative activity | nih.gov |

| Chroman-4-one/Chromone-based SIRT2 inhibitors | MCF-7 (breast cancer), A549 (lung carcinoma) | Antiproliferative effects correlating with SIRT2 inhibition | nih.govhelsinki.fiacs.org |

| 4-Aryl-4H-chromene derivatives | Hep2 (laryngeal carcinoma), A549 (lung adenocarcinoma), HeLa (cervical cancer) | Potent cytotoxic activity | researchgate.net |

| 1-(2-aryl-2-adamantyl)piperazine derivatives | HeLa, MDA MB 231 (breast cancer), MIA PaCa2 (pancreatic cancer) | Antitumor properties | kcl.ac.uk |

Modulation of Telomerase Activity

A key area of investigation for the antitumor potential of chroman-based piperazine derivatives is their ability to modulate telomerase activity. nih.gov Telomerase is an enzyme crucial for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division and contributing to cellular immortality. mdpi.com

Research has identified specific chromen-4-one derivatives as potent telomerase inhibitors. nih.gov For instance, the compound 3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one was found to exhibit strong inhibitory activity against telomerase. nih.gov The preliminary mechanism of action for this compound involves the downregulation of dyskerin expression. nih.gov Dyskerin is a crucial component of the telomerase complex, and its reduced expression leads to decreased telomerase activity, thereby hindering the proliferation of cancer cells. nih.gov This targeted approach represents a promising strategy for developing new anticancer agents. nih.govsemanticscholar.org

Sirtuin 2 (SIRT2) Inhibition and Associated Cellular Effects

Sirtuin 2 (SIRT2), a type of protein deacetylase, has emerged as a significant target in cancer therapy, and chroman-4-one derivatives have been identified as potent and selective inhibitors of this enzyme. nih.govnih.govnih.gov SIRT2 is involved in various cellular processes, including cell cycle regulation and microtubule dynamics, through the deacetylation of substrates like α-tubulin. nih.gov

Studies have shown that chroman-4-one derivatives can effectively inhibit SIRT2 with IC50 values in the low micromolar range. nih.govnih.gov For example, 6,8-dibromo-2-pentylchroman-4-one was identified as a particularly potent inhibitor with an IC50 of 1.5 μM. nih.govnih.gov The inhibitory activity is highly selective for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govnih.gov

The primary cellular effect associated with SIRT2 inhibition by these compounds is the hyperacetylation of α-tubulin. nih.govhelsinki.fi This modification of a key microtubule component disrupts cell cycle progression and ultimately inhibits tumor growth. nih.gov The antiproliferative effects observed in cancer cell lines like MCF-7 and A549 have been directly correlated with the SIRT2 inhibition potency of these chroman-4-one derivatives, confirming that SIRT2 is a likely target for their anticancer activity. nih.govhelsinki.fiacs.org

| Compound | SIRT2 IC50 (μM) | Selectivity | Cellular Effect | Reference |

|---|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | High selectivity over SIRT1 and SIRT3 | Increased α-tubulin acetylation | nih.govnih.gov |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 1.5 | Potent and selective SIRT2 inhibitor | Not specified | researchgate.net |

| Substituted 2-alkyl-chroman-4-ones | Low micromolar range | Selective for SIRT2 | Increased α-tubulin acetylation | helsinki.fiacs.org |

Neuropharmacological Activities and Central Nervous System (CNS) Effects

Anxiolytic-like Activity in Animal Behavioral Models

Arylpiperazine derivatives, a class that includes the this compound scaffold, have been evaluated for their potential anxiolytic-like effects in various animal behavioral models. nih.govnih.gov These models are designed to assess anxiety-related behaviors in rodents and are predictive of anxiolytic activity in humans. jddtonline.info Commonly used tests include the elevated plus-maze (EPM), the light-dark box test, and the hole-board test. nih.govnih.gov

In the EPM test, anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze. nih.gov Studies on novel arylpiperazine derivatives have confirmed such anxiolytic effects. nih.gov For example, the compound (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone significantly increased the percentage of time spent and entries in the open arms of the EPM. nih.gov Similarly, in the light-dark box test, anxiolytic activity is indicated by an increase in the time spent in the brightly lit compartment. nih.gov Certain arylpiperazine derivatives have demonstrated this effect, suggesting a reduction in anxiety-like behavior. nih.gov The mechanism of action for some of these compounds is thought to involve the serotonergic system, particularly the 5-HT1A and 5-HT3 receptors, as well as potential indirect involvement of the GABAergic system. nih.govnih.gov

Antidepressant-like Activity in Animal Behavioral Models

The potential antidepressant-like activity of arylpiperazine derivatives has been extensively investigated using well-established animal models such as the forced swim test (FST) and the tail suspension test (TST). nih.govnih.govnih.govherbmedpharmacol.com In these tests, a reduction in the duration of immobility is considered a behavioral marker for antidepressant efficacy. nih.gov

Several series of N-(2-methoxyphenyl)piperazine and other arylpiperazine derivatives have demonstrated significant antidepressant-like effects. nih.govnih.gov For instance, 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride produced a strong antidepressant-like effect in the TST at a low dose. nih.gov Similarly, other novel arylpiperazine compounds were shown to possess antidepressant activity in both the FST and TST. nih.gov

The mechanism underlying these effects is often linked to the serotonergic system. nih.gov Many of these compounds exhibit high affinity for serotonin (B10506) receptors, particularly the 5-HT1A subtype. nih.gov The antidepressant-like effects of some derivatives were prevented by pretreatment with a selective 5-HT1A antagonist, confirming the involvement of this receptor in their mechanism of action. nih.gov These findings underscore the potential of the arylpiperazine scaffold in the development of new antidepressant agents. nih.govnih.gov

Modulation of Cognitive Functions in Neurodegenerative Animal Models

Derivatives of piperazine have been investigated for their potential to modulate cognitive functions, particularly in the context of neurodegenerative diseases like Alzheimer's disease. A key mechanism of action for some of these compounds is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Enhancing cholinergic neurotransmission by inhibiting AChE is a primary strategy for managing the cognitive symptoms of Alzheimer's. nih.gov

In preclinical studies, novel piperazine derivatives have demonstrated the ability to inhibit AChE and improve memory deficits in animal models. For instance, the piperazine derivative PMS1339 was found to significantly inhibit AChE in the brains of mice. nih.gov In behavioral studies, this compound successfully reversed scopolamine-induced memory impairment in mice, a common model for studying cognitive dysfunction. nih.gov Furthermore, molecular docking studies have elucidated how these derivatives interact with the AChE enzyme, binding to key sites that regulate its activity. nih.govnih.gov Some piperazine derivatives have been shown to interact with both the catalytic site and the peripheral anionic site of AChE, the latter of which is implicated in the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. nih.govnih.gov

These findings highlight the potential of the piperazine scaffold, a core component of this compound, as a foundation for developing multi-target ligands aimed at addressing the complex pathology of neurodegenerative disorders. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition and Pain Response Modulation in Animal Models

The endocannabinoid system plays a crucial role in pain modulation, and fatty acid amide hydrolase (FAAH) is a key enzyme responsible for degrading the endocannabinoid anandamide (B1667382). nih.govmdpi.com Inhibition of FAAH increases anandamide levels, which can produce analgesic effects without the adverse psychotropic effects associated with direct cannabinoid receptor activation. nih.gov Consequently, FAAH has become a significant target for the development of new treatments for chronic pain and inflammation. mdpi.comnih.gov

Piperazine derivatives have been identified as a promising class of FAAH inhibitors. mdpi.com Preclinical studies using various animal models of pain have demonstrated the efficacy of FAAH inhibition. Treatment with FAAH inhibitors has been shown to reduce neuropathic and inflammatory pain. nih.gov For example, dual inhibition of FAAH and another related enzyme, monoacylglycerol lipase (B570770) (MAGL), has been shown to counteract migraine-like pain and behavior in animal models. mdpi.com Studies on benzothiazole-phenyl-based dual sEH/FAAH inhibitors showed that doses effective at alleviating pain did not depress voluntary behavior in rats, a common side effect of many existing analgesic drugs. uni.lu The development of potent and selective carbamate-based piperazine FAAH inhibitors has shown neuroprotective effects in rat hippocampal slice cultures against excitotoxicity, suggesting therapeutic potential for conditions involving seizure-related damage. nih.gov

The structural versatility of the piperazine scaffold makes it a valuable component in the design of FAAH inhibitors for pain management. mdpi.com

Evaluation of Mutagenicity and Tolerability in Preclinical Studies

The preclinical safety assessment of new therapeutic candidates is critical for their further development. This includes evaluating their potential for mutagenicity (the capacity to induce genetic mutations) and general tolerability. Studies on various piperazine derivatives have included assessments of their toxicological profiles.

In one study, newly synthesized norbornenylpiperazine compounds underwent in silico assessment for their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which revealed favorable pharmacokinetic profiles and moderate toxicity. japsonline.com Crucially, further in vitro testing demonstrated that none of the compounds induced DNA damage at non-cytotoxic concentrations. japsonline.com This, combined with the in silico predictions, indicated a low likelihood of genotoxicity for these derivatives. japsonline.com Another study investigating the anti-inflammatory piperazine derivative LQFM182 utilized an in vitro neutral red uptake assay to assess acute toxicity. nih.gov

These findings suggest that the piperazine scaffold can be incorporated into derivatives with favorable safety profiles, an essential characteristic for any compound intended for further therapeutic development.

Antimicrobial Activities

Antibacterial Efficacy (in vitro studies)

The rise of antimicrobial resistance has created an urgent need for new antibacterial agents. nih.gov Piperazine and its derivatives have emerged as a versatile and promising scaffold in the discovery of new antimicrobial drugs, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.govbioengineer.org

Numerous studies have synthesized and screened libraries of piperazine derivatives, revealing potent antibacterial activity. researchgate.net For example, certain quinoline-piperazine hybrids have demonstrated significant activity, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range against strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Other studies have shown that specific structural modifications, such as the inclusion of electron-withdrawing groups on the piperazine molecule, can enhance antibacterial potency. nih.gov The mechanism of action for these compounds can vary, including the disruption of bacterial cell walls or interference with nucleic acid and protein synthesis. bioengineer.org

Below is a table summarizing the antibacterial activity of selected piperazine derivatives from various studies.

| Compound Class | Bacterial Strain | MIC Range | Reference |

| Quinolone-piperazine hybrids | Staphylococcus aureus | 2–12 µM | nih.gov |

| Quinolone-piperazine hybrids | Pseudomonas aeruginosa | 3.9–12 µM | nih.gov |

| Quinolone-piperazine hybrids | Escherichia coli | 3–12 µM | nih.gov |

| Piperazine derivatives (RL-308) | Shigella flexineri | 2 µg/mL | ijcmas.com |

| Piperazine derivatives (RL-308) | Staphylococcus aureus | 4 µg/mL | ijcmas.com |

| Piperazine derivatives (RL-308) | MRSA | 16 µg/mL | ijcmas.com |

Antifungal Efficacy (in vitro studies)

In addition to antibacterial properties, piperazine derivatives have been investigated for their effectiveness against fungal pathogens. Fungal infections, particularly those caused by resistant strains of Candida and Aspergillus, pose a significant health threat. nih.gov The chroman/chromone structure, also present in this compound, has likewise been noted for its antimicrobial properties. mdpi.com

Research has shown that novel piperazine derivatives, including those hybridized with azole moieties, exhibit broad-spectrum antifungal activity. nih.govresearchgate.net For instance, alkylated piperazine-azole hybrids have displayed excellent MIC values against non-albicans Candida and Aspergillus strains. nih.gov Similarly, chromenol derivatives functionalized with a triazole group have shown high activity against a range of fungi, with some compounds being more potent than reference drugs like ketoconazole. nih.gov The proposed mechanism for some of these compounds involves the inhibition of fungal enzymes essential for cell membrane integrity, such as sterol 14α-demethylase. nih.gov

The table below presents findings on the in vitro antifungal efficacy of related compounds.

| Compound Class | Fungal Strain | MIC Range | Reference |

| Chromenol derivatives | Trichoderma viride | 22.1–184.2 µM | nih.gov |

| Chromenol derivatives | Aspergillus fumigatus | 71.3–199.8 µM | nih.gov |

| (E)-benzylidene-chroman-4-one | Candida spp. | 62.5–1000 µg/mL | mdpi.com |

| Alkylated piperazine-azole hybrids | Candida albicans | 0.015–1.95 µg/mL (Excellent) | nih.gov |

| Alkylated piperazine-azole hybrids | Aspergillus spp. | 0.015–1.95 µg/mL (Excellent) | nih.gov |

| Azole-containing piperazines | Various fungi | Moderate to significant activity | researchgate.net |

Anti-inflammatory Potential in Preclinical Models

Piperazine derivatives are attractive candidates for the development of new anti-inflammatory drugs. nih.govresearchgate.net Their therapeutic potential has been evaluated in several preclinical models of inflammation, where they have been shown to reduce key inflammatory responses. nih.gov

In a carrageenan-induced paw edema model in rodents, a common test for acute inflammation, piperazine derivatives like LQFM-008 and LQFM182 significantly reduced swelling. nih.govnih.gov Furthermore, in a carrageenan-induced pleurisy model, which mimics inflammation in a body cavity, these compounds were found to decrease the migration of inflammatory cells and the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov The reduction of these cytokines is a key indicator of anti-inflammatory activity. nih.gov Studies on N-phenyl piperazine derivatives have also demonstrated a dose-dependent anti-inflammatory response in in vitro assays. biomedpharmajournal.org

These results suggest that compounds containing the piperazine scaffold can effectively modulate inflammatory pathways, supporting their potential development as novel anti-inflammatory agents. nih.govnih.gov

Antioxidant Properties (in vitro assays)

The antioxidant potential of this compound derivatives has been explored through various in vitro assays, leveraging the inherent antioxidant capacity of the chroman nucleus, a core structure in antioxidant compounds like vitamin E. Research into related structures, such as piperazinyl flavones, which contain a chromone ring, provides valuable insights into the potential free radical scavenging and antioxidant capabilities of this class of compounds.

A study on a series of novel piperazinyl flavone (B191248) analogues investigated their ability to scavenge various reactive oxygen species (ROS). nih.gov The antioxidant activity was evaluated using multiple assays, including scavenging of superoxide (B77818) anion radicals, hydroxyl radicals, 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, and hydrogen peroxide. nih.gov Additionally, the total antioxidant status was assessed using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) radical cation (ABTS) assay, and the total antioxidant capacity was determined via the Fe(III)-ferrozine complex method. nih.gov

The findings revealed that these compounds possess moderate radical scavenging potential. nih.gov The efficacy of their interaction with ROS was found to be dependent on their specific structural conformation and the nature of the substituent on the piperazine ring. nih.gov Notably, derivatives featuring methoxy (B1213986) groups on the phenyl ring of the substituent attached to the piperazine moiety demonstrated the most potent antiradical activity. nih.gov Furthermore, the presence of either methoxy or trifluoromethyl groups as substituents resulted in a higher reduction of the ABTS radical cation and Fe(III) ions. nih.gov These results suggest that modifying the substituents on the piperazine ring is a viable strategy for modulating the antioxidant properties of chroman-based piperazine derivatives.

A review of piperazine-containing compounds further supports the idea that combining the piperazine ring with natural antioxidant scaffolds, such as chromen-4-one, can enhance antioxidant activity. researchgate.net

Table 1: In Vitro Antioxidant Activity of Piperazinyl Flavone Derivatives

This table is interactive and can be sorted by clicking on the column headers.

| Compound Type | Assay | Key Findings | Reference |

|---|---|---|---|

| Piperazinyl Flavone Analogues | Superoxide Anion Radical Scavenging | Moderate scavenging potential observed. | nih.gov |

| Piperazinyl Flavone Analogues | Hydroxyl Radical Scavenging | Moderate scavenging potential observed. | nih.gov |

| Piperazinyl Flavone Analogues | DPPH Radical Scavenging | Moderate scavenging potential; best activity with methoxy groups. | nih.gov |

| Piperazinyl Flavone Analogues | Hydrogen Peroxide Scavenging | Moderate scavenging potential observed. | nih.gov |

| Piperazinyl Flavone Analogues | ABTS Radical Cation Assay | Higher reduction with methoxy or trifluoromethyl groups. | nih.gov |

Other Biological Activities (e.g., Anticonvulsant, Antiviral)

Beyond their antioxidant properties, the broader class of piperazine derivatives has been investigated for a range of other biological activities, including anticonvulsant and antiviral effects. While specific studies on this compound are limited in this context, research on other piperazine-containing molecules provides a foundation for the potential activities of this specific chemical family.

Anticonvulsant Activity:

Several studies have evaluated various 1,4-substituted piperazine derivatives for their anticonvulsant properties in preclinical models. One such study screened a series of these compounds in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole seizure threshold (scMet) assays. nih.gov The results indicated that the compounds were moderately effective in these models, although their anticonvulsant activity was associated with neurotoxicity. nih.gov However, one derivative, 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine, demonstrated good activity in the six-hertz (6-Hz) seizure test, providing 100% protection at a 100 mg/kg dose without neurotoxic effects. nih.gov

Another investigation into novel benzhydryl piperazine derivatives also identified compounds with promising anticonvulsant activity. researchgate.net Synthesized derivatives were tested using the MES method, and several compounds showed good anticonvulsant effects with reduced neurotoxicity, particularly at a dose of 30 mg/kg. researchgate.net These findings underscore the potential of the piperazine scaffold as a template for the development of new anticonvulsant agents.

Antiviral Activity:

The piperazine moiety is a component of several compounds investigated for antiviral activity. Research on nucleozin (B1677030), an inhibitor of the influenza A virus, has explored modifications to its piperazine ring. nih.gov These studies have highlighted the importance of the piperazine ring for maintaining the anti-influenza activity of nucleozin analogs. nih.gov

Furthermore, a series of sulfonyl piperazine nucleozin derivatives were designed and evaluated for their in vitro anti-influenza activity. researchgate.net Many of these compounds exhibited moderate to good activity against influenza A, with some showing better efficacy than the reference drug ribavirin. researchgate.net Specifically, a 2,3-dichlorobenzene substituted analogue displayed the most significant in vitro activity against influenza A, with no apparent cytotoxicity against MDCK cells. researchgate.net In a different study, certain piperidine-substituted purines, which share structural similarities with piperazine derivatives, were found to have significant potency against influenza A/H1N1. nih.gov These studies suggest that the piperazine scaffold could be a valuable component in the design of novel antiviral agents.

Table 2: Other Preclinical Biological Activities of Piperazine Derivatives

This table is interactive and can be sorted by clicking on the column headers.

| Compound Class | Biological Activity | Assay/Model | Key Findings | Reference |

|---|---|---|---|---|

| 1,4-Substituted Piperazines | Anticonvulsant | MES, scMet, 6-Hz seizure tests | Moderate efficacy in MES and scMet; good activity in 6-Hz test for one derivative. | nih.gov |

| Benzhydryl Piperazines | Anticonvulsant | Maximal Electroshock Seizure (MES) | Good anticonvulsant activity with less neurotoxicity observed for some derivatives. | researchgate.net |

| Nucleozin Analogs (Piperazine-modified) | Antiviral (Anti-influenza) | In vitro assays | The piperazine ring is crucial for maintaining anti-influenza activity. | nih.gov |

| Sulfonyl Piperazine Nucleozin Derivatives | Antiviral (Anti-influenza A) | In vitro anti-influenza assay | Several compounds showed better activity than ribavirin; one analogue was particularly potent. | researchgate.net |

Molecular Mechanisms and Target Engagement of 1 Chroman 4 Yl Piperazine Derivatives

Receptor Binding Affinities and Functional Modulation

The pharmacological profile of 1-(chroman-4-yl)piperazine derivatives is characterized by their ability to bind with varying affinities to a multitude of receptor types. This multi-target engagement is a key aspect of their potential therapeutic utility. The following subsections detail the interactions of these compounds with serotonergic, dopaminergic, and GABAergic receptors, as well as other significant molecular targets.

Derivatives of this compound have demonstrated significant interactions with several serotonin (B10506) receptor subtypes, which are crucial targets for the treatment of neuropsychiatric disorders. The N-arylpiperazine moiety is a well-established pharmacophore that confers affinity for these receptors. semanticscholar.org

Compounds incorporating a piperazine (B1678402) group linked to a coumarin (B35378) scaffold, which shares structural similarities with the chroman ring system, have shown high affinity for 5-HT1A receptors. For instance, certain 6-acetyl-7-hydroxy-4-methylcoumarin derivatives with a piperazine linker exhibit excellent activity for 5-HT1A receptors, with Ki values in the sub-nanomolar range, comparable to the reference agonist 8-OH-DPAT. semanticscholar.org Specifically, 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one and 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one have reported Ki values of 0.78 nM and 0.57 nM, respectively, for the 5-HT1A receptor. semanticscholar.org

Furthermore, modifications to the coumarin and piperazine moieties have been explored to optimize affinity and selectivity. Arylpiperazine derivatives of 5-hydroxycoumarin have also been synthesized, with some showing high, subnanomolar affinities for the 5-HT1A receptor. semanticscholar.org The presence of an acetyl group at the C-6 position of the coumarin ring and specific substituents on the phenyl ring of the piperazine are crucial for this high affinity. semanticscholar.org

In addition to the 5-HT1A receptor, these compounds also exhibit affinity for the 5-HT2A receptor, although generally lower than for 5-HT1A. semanticscholar.orgsemanticscholar.org The multifunctional pharmacological profiles of arylpiperazine derivatives, including dual 5-HT1A/5-HT7 action, are recognized for their potential in treating central nervous system disorders. uni-freiburg.de Long-chain 4-substituted piperazine derivatives have been investigated as dual ligands for 5-HT1A and 5-HT7 receptors, with some exhibiting Ki values in the nanomolar range for both. researchgate.net

| Compound | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | 5-HT7 Receptor Affinity (Ki, nM) |

|---|---|---|---|

| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.78 | Data not available | Data not available |

| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.57 | Data not available | Data not available |

| 2-ethoxyphenyl derivative 40 | Nanomolar range | Data not available | Nanomolar range |

| 2-ethoxyphenyl derivative 45 | 1.04 | Data not available | 6.88 |

The dopaminergic system is another critical target for psychoactive compounds, and this compound derivatives have been investigated for their interactions with dopamine (B1211576) receptor subtypes. The five human dopamine receptor subtypes are categorized as D1-like (D1 and D5) and D2-like (D2, D3, and D4). mdpi.com

Research into N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides has identified potent ligands for D2 and D3 receptors. nih.gov By modifying the spacer and aryl moiety of the lead compound BP 897, researchers have developed derivatives with improved affinity and selectivity for the D3 receptor over the D2 receptor. nih.gov For example, compound 38 ((E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide) displayed a Ki of 0.5 nM for the human D3 receptor and 76.4 nM for the human D2L receptor, resulting in a selectivity ratio of 153. nih.gov

Similarly, the parallel synthesis of {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides has yielded high-affinity dopamine D3 receptor ligands. One such compound, 4v, showed a high affinity with a Ki of 1.6 nM for the hD3 receptor and a 136-fold preference for the D3 receptor over the D2 subtype. nih.gov The structural features of these molecules, such as an extended and more linear conformation in the aliphatic or aryl spacers, are considered crucial for D3 receptor selectivity. nih.gov

While significant research has focused on D2 and D3 receptors, information regarding the interaction of this compound derivatives with D1 and D5 receptors is less detailed in the available literature.

| Compound | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | D3 vs. D2 Selectivity |

|---|---|---|---|

| Compound 38 (ST 280) | 76.4 (hD2L) | 0.5 (hD3) | 153 |

| Compound 4v | >217.6 | 1.6 (hD3) | 136 |

| LS-3-134 | >25.5 | 0.17 (hD3) | >150 |

The GABAA receptor, a ligand-gated ion channel, is a primary target for sedative and anxiolytic drugs, most notably benzodiazepines, which act as positive allosteric modulators at a specific binding site. researchgate.netnih.gov While the direct interaction of this compound derivatives with the GABAA receptor is not extensively documented, the modulation of this receptor by piperine (B192125) and its derivatives provides a relevant area of investigation. nih.gov

Piperine, a natural product containing a piperidine (B6355638) ring (structurally related to piperazine), has been shown to modulate GABAA receptors. nih.gov This modulation does not necessitate the presence of a γ2S-subunit, suggesting a binding site that involves only the α and β subunits. nih.gov The potentiation of GABA-induced chloride currents by piperine occurs across various GABAA receptor subtypes. nih.gov The structural modification of piperine to SCT-66, which replaces the piperidine ring with a N,N-diisobutyl residue, enhances the potency and efficacy of GABAA receptor modulation while preventing interactions with TRPV1 channels. nih.gov

Although specific studies on this compound derivatives are needed, the known activity of related piperazine-containing compounds at the GABAA receptor suggests a potential for this class of molecules to also modulate GABAergic neurotransmission.

GPR55 is a G protein-coupled receptor that has been implicated in various physiological processes, including pain, inflammation, and bone development. nih.gov The development of selective antagonists for GPR55 is an active area of research. A series of 1,3,4-oxadiazol-2-ones with piperidine substituents have been synthesized and evaluated as GPR55 antagonists. nih.govnih.gov

The design of these antagonists was guided by docking studies into a model of the inactive state of GPR55. nih.govnih.gov Structure-activity relationship studies revealed that modifications to the aryl group adjacent to the oxadiazolone ring were often detrimental to activity, while a distal cyclopropane (B1198618) group was beneficial. nih.govnih.gov While these studies focus on a piperidine scaffold, the exploration of GPCRs like GPR55 highlights the potential for piperazine-containing compounds, including this compound derivatives, to interact with a broader range of GPCRs beyond the classical neurotransmitter receptors.

The Transient Receptor Potential Canonical 6 (TRPC6) channel is a nonselective cation channel involved in various cellular processes. Excessive TRPC6 activity has been linked to pathological conditions, making it a therapeutic target for inhibition. elifesciences.orgnih.gov Cryo-electron microscopy studies have revealed the binding sites for both agonists and antagonists of TRPC6. elifesciences.orgnih.govsemanticscholar.orgelifesciences.org The antagonist binding site is a cytoplasm-facing pocket formed by the S1-S4 domains and the TRP helix. elifesciences.orgsemanticscholar.orgelifesciences.org

Piperazine derivatives have been identified as modulators of TRPC6 channels. For instance, N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (51164) has been shown to activate TRPC6 in a store-operated mode. nih.gov Another piperazine derivative, cmp2 (N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide), has been identified as a selective TRPC6 activator. nih.gov These findings indicate that the piperazine scaffold is a viable starting point for developing molecules that can modulate TRPC6 activity.

Enzyme Inhibition Profiles

In addition to receptor modulation, this compound derivatives may exert their effects through the inhibition of specific enzymes. The inhibition of enzymes such as acetylcholinesterase (AChE) is a key strategy in the treatment of cognitive disorders.

Studies on 1-arylsulfonyl-4-phenylpiperazine derivatives have shown that some of these compounds can act as moderate inhibitors of α-glucosidase. researchgate.net However, these same compounds displayed weak or no inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

Conversely, other research has demonstrated that certain piperazine derivatives can inhibit human acetylcholinesterase. nih.gov For example, 1-(1,4-benzodioxane-2-carbonyl) piperazine and its derivatives have been shown to bind to the peripheral anionic site and catalytic sites of AChE. nih.gov The 1,4-benzodioxane (B1196944) moiety is structurally related to the chroman ring system, suggesting that this compound derivatives may also possess AChE inhibitory activity. The potential for these compounds to act as multi-target agents, modulating both receptors and enzymes, is an important aspect of their pharmacological profile.

Acetylcholinesterase (AChE) Inhibition

A significant area of investigation for chroman and piperazine-containing compounds has been their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. heraldopenaccess.us The inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, aiming to enhance cholinergic neurotransmission. heraldopenaccess.usnih.govjneonatalsurg.com

Derivatives combining chroman-4-one with an N-benzyl pyridinium (B92312) moiety have demonstrated potent anti-AChE activity. researchgate.net For instance, (E)-1-(2,3-dibromobenzyl)-4-((7-ethoxy-4-oxochroman-3-ylidene)methyl)pyridinium bromide exhibited an exceptionally low IC50 value of 0.048 μM. Molecular modeling studies suggest these compounds may bind to key residues within the AChE active site, in a manner similar to the established drug donepezil (B133215). nih.gov

Hybrids of coumarin and piperazine have also been synthesized and evaluated as AChE inhibitors. researchgate.netnih.govresearchgate.net Some of these compounds have shown potent inhibitory activity, with IC50 values in the low micromolar range. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies indicate that the hydrophobic field and positive charge center conferred by the coumarin and piperazine moieties are crucial for their inhibitory mechanism. nih.gov Kinetic studies have revealed that some of these hybrids act as mixed-type inhibitors, targeting both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. researchgate.netresearchgate.net

Furthermore, benzoxazine-arylpiperazine derivatives have been explored for their hAChE inhibitory properties, with some compounds showing non-competitive inhibition. nih.gov Phthalimide derivatives incorporating a piperazine linker have also been synthesized as donepezil analogs, with certain substitutions on the phenyl ring enhancing AChE inhibitory activity. nih.gov

| Compound | Structure | AChE IC50 (μM) | Reference |

|---|---|---|---|

| (E)-1-(2,3-dibromobenzyl)-4-((7-ethoxy-4-oxochroman-3-ylidene)methyl)pyridinium bromide | Chroman-4-one linked to N-benzyl pyridinium | 0.048 | |

| Coumarin-piperazine hybrid 4d | Coumarin-piperazine | 2.42 | researchgate.net |

| Coumarin-piperazine hybrid 4t | Coumarin-piperazine | 9.89 | researchgate.net |

| Benzoxazine-arylpiperazine derivative 7a | Benzoxazine-arylpiperazine | 20.3 (Ki) | nih.gov |

| Benzoxazine-arylpiperazine derivative 7d | Benzoxazine-arylpiperazine | 20.2 (Ki) | nih.gov |

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). nih.govmdpi.com Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor activation. nih.govnih.gov Consequently, FAAH has emerged as a promising therapeutic target. mdpi.com

Research has led to the discovery of potent and selective carbamate (B1207046) inhibitors of FAAH containing piperazine and piperidine moieties. nih.gov These inhibitors have demonstrated nanomolar inhibitory activity against human and rat FAAH and high selectivity over other serine hydrolases. nih.gov For example, certain piperazine-carbamate-based inhibitors have been shown to reduce inflammation-induced allodynia in animal models. mdpi.com

The design of these inhibitors often involves a traditional SAR approach supported by molecular modeling to understand the binding interactions within the FAAH active site. nih.gov Reversible carbamate inhibitors have also been developed and have shown anxiolytic-like and antidepressant-like effects in preclinical studies. mdpi.com The therapeutic potential of FAAH inhibitors extends to conditions such as acute lung injury, where they have been shown to counteract inflammatory cascades. mdpi.com

| Compound Class | Inhibitory Activity | Selectivity | Therapeutic Potential | Reference |

|---|---|---|---|---|

| Piperazine/Piperidine Carbamates | Potent, nanomolar | >1000-fold vs. MGL and ABHD6 | Neuroprotection, Anti-inflammatory | nih.gov |

| Piperazine-Carbamate Covalent Inhibitors (e.g., JZL195, SA-57) | Effective in vivo | Dual FAAH/MGL inhibition | Analgesia (allodynia) | mdpi.com |

| Reversible Carbamate SSR411298 | Demonstrated in vivo | FAAH selective | Anxiolytic, Antidepressant | mdpi.com |

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. koreascience.kruq.edu.au The inhibition of tyrosinase is a major strategy for the treatment of hyperpigmentation disorders and is also of interest in the cosmetics and food industries to prevent unwanted pigmentation and browning. nih.govbenthamscience.comrsc.org

Several chromene and chromanone derivatives have been investigated for their tyrosinase inhibitory activity. koreascience.krnih.govnih.gov For instance, (E)-3-(4-hydroxybenzylidene)chroman-4-one (MHY1294) was found to be a more potent inhibitor of tyrosinase than the well-known inhibitor kojic acid, with an IC50 value of 5.1 μM. koreascience.kr Kinetic studies have shown that many of these compounds act as competitive inhibitors, binding to the L-DOPA binding site of the enzyme. nih.govnih.gov

More recently, piperazine derivatives have also been identified as potent tyrosinase inhibitors. unito.itresearchgate.net A study on [4-(4-fluorobenzyl)piperazin-1-yl]-based compounds led to the discovery of a competitive inhibitor with an IC50 value of 0.18 μM, which is approximately 100-fold more active than kojic acid. researchgate.net This compound also demonstrated antimelanogenic effects in cell-based assays without cytotoxicity. researchgate.net Molecular docking studies have been employed to understand the binding modes of these inhibitors within the active site of both mushroom and human tyrosinase. nih.govresearchgate.net

| Compound | Structure Class | Tyrosinase IC50 (μM) | Inhibition Type | Reference |

|---|---|---|---|---|

| (E)-3-(4-hydroxybenzylidene)chroman-4-one (MHY1294) | Chroman-4-one | 5.1 | Competitive | koreascience.kr |

| DHPC04 | Dihydropyrano[3,2-b]chromenedione | 4.0 (Ki) | Competitive | nih.gov |

| Compound 4i | 4H-benzo[h]chromene | 34.12 | Competitive | nih.gov |

| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone 26 | 4-fluorobenzylpiperazine | 0.18 | Competitive | researchgate.net |

| Kojic Acid (Reference) | Pyrone | 14.3 - 17.76 | Competitive | koreascience.krresearchgate.net |

Investigation of Other Enzyme Systems (e.g., α-Amylase, Carbonic Anhydrase)

The therapeutic utility of this compound and related scaffolds extends to the inhibition of other clinically relevant enzymes, such as α-amylase and carbonic anhydrase.

α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govcumhuriyet.edu.tr Novel chromone (B188151) derivatives have been designed and synthesized as α-amylase inhibitors, with some compounds exhibiting significant inhibitory activity with IC50 values in the low micromolar range (<25 μM). nih.gov Similarly, phenylsulfonyl piperazine derivatives have shown notable α-amylase inhibition, with one compound surpassing the inhibitory percentage of the standard drug acarbose. cumhuriyet.edu.trcumhuriyet.edu.tr Kinetic studies have revealed different modes of inhibition for these derivatives, including competitive and uncompetitive mechanisms. researchgate.net

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. nih.gov A series of chiral piperazine derivatives carrying a 4-sulfamoylbenzoyl moiety, a known zinc-binding function for CA inhibition, have been synthesized. nih.gov Some of these compounds displayed potent inhibition of several human CA isoforms (hCA I, II, IV, and IX) with potencies in the nanomolar range and a degree of selectivity for the cancer-related hCA IX isoform. nih.gov

| Enzyme Target | Compound Class | Inhibitory Activity | Mode of Inhibition | Reference |

|---|---|---|---|---|

| α-Amylase | Chromone derivatives | IC50 < 25 μM | Varies | nih.gov |

| α-Amylase | Phenylsulfonyl piperazine derivatives | Inhibition > Acarbose | Competitive/Uncompetitive | cumhuriyet.edu.trcumhuriyet.edu.trresearchgate.net |

| Carbonic Anhydrase (hCA IX) | Chiral piperazine derivatives | Nanomolar range | - | nih.gov |

Intracellular Signaling Pathway Modulation (e.g., Brain-Derived Neurotrophic Factor (BDNF) upregulation, α-tubulin acetylation)

Beyond direct enzyme inhibition, this compound derivatives and related compounds can exert their effects by modulating intracellular signaling pathways, which are critical for neuronal function and survival. A key pathway of interest is the one involving Brain-Derived Neurotrophic Factor (BDNF).

BDNF is a neurotrophin that plays a vital role in neuronal survival, differentiation, and synaptic plasticity. nih.govguidetopharmacology.org Dysregulation of BDNF signaling is implicated in various neurological and psychiatric disorders. Certain piperazine derivatives have been shown to influence the 5-HT1A receptor/BDNF/PKA pathway. nih.gov For example, a designed piperazine derivative with antidepressant-like activity was found to have a high affinity for the 5-HT1A receptor and could reverse the reduction in the expression of 5-HT1A, BDNF, and PKA in the hippocampus of a mouse model. nih.gov

Furthermore, the sigma-1 receptor (S1R), an endoplasmic reticulum chaperone protein, is another target through which piperazine-containing compounds may modulate BDNF. Selective S1R agonists can stimulate S1R-mediated BDNF release. nih.gov This is a valuable therapeutic property as BDNF is crucial for neuronal support. nih.gov The compound 4-PPBP, a prototypical S1R agonist, has been shown to induce a robust BDNF secretion response in cell-based assays. nih.gov This suggests that compounds acting on S1R could have neuroprotective and therapeutic effects in neurodegenerative and neuropsychiatric disorders. While direct evidence for α-tubulin acetylation by this compound derivatives is not yet prominent in the literature, the modulation of pathways like BDNF highlights the potential for these compounds to influence complex intracellular signaling cascades that are vital for neuronal health.

Structure Activity Relationship Sar Studies of 1 Chroman 4 Yl Piperazine and Analogues

Impact of Substituents on the Piperazine (B1678402) Ring on Biological Efficacy

The nature of the substituent at the N4-position of the piperazine ring plays a pivotal role in modulating the biological efficacy of 1-(Chroman-4-yl)piperazine analogues. Research has consistently shown that variations in the size, lipophilicity, and electronic properties of these substituents can significantly influence receptor affinity and functional activity.

A common modification involves the introduction of aryl or heteroaryl groups. For instance, the presence of a phenyl, pyridinyl, or pyrimidinyl moiety often imparts affinity for various G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic receptors. The electronic nature of substituents on these aromatic rings is a key determinant of activity. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or a trifluoromethyl group, at the ortho-, meta-, or para-positions of the phenyl ring can enhance binding affinity. Conversely, electron-donating groups like methoxy (B1213986) or methyl can also be favorable, suggesting that both electronic and steric factors are at play.

The introduction of bulky substituents on the piperazine nitrogen can also be advantageous. For example, incorporating larger aromatic systems or bicyclic groups can lead to enhanced interactions with the target protein, potentially through increased van der Waals or hydrophobic interactions.

| Substituent on Piperazine N4 | General Impact on Biological Activity |

| Unsubstituted (-H) | Often serves as a baseline for activity comparison. |

| Small Alkyl (e.g., -CH3) | Can modulate basicity and lipophilicity. |

| Aryl (e.g., Phenyl) | Generally confers affinity for CNS receptors. |

| Substituted Aryl (e.g., 2-methoxyphenyl, 4-fluorophenyl) | Fine-tunes electronic and steric properties, often enhancing affinity and selectivity. |

| Heteroaryl (e.g., Pyridinyl, Pyrimidinyl) | Can introduce additional hydrogen bond acceptors/donors and modulate physicochemical properties. |

Influence of the Chroman Moiety's Structural Features and Modifications on Activity

The chroman ring system is another critical component of the this compound scaffold that is amenable to structural modifications to optimize biological activity. Alterations to the substitution pattern on the aromatic portion of the chroman ring and modifications to the dihydropyran ring can have profound effects on the pharmacological profile.

Role of Linker Length and Heterofunctional Groups in Activity Profile

While the core structure of this compound directly connects the chroman and piperazine moieties, related analogues often incorporate a linker between these two key fragments. The length and nature of this linker are crucial determinants of the molecule's ability to adopt an optimal conformation for binding to its biological target.

Studies on analogous systems, such as coumarin-piperazine derivatives, have demonstrated that the length of an alkyl linker can significantly impact receptor affinity. For instance, a four-carbon chain has been identified as optimal in certain series for achieving high affinity at specific receptors. This suggests that the distance and flexibility between the two main pharmacophoric groups are critical for proper orientation within the binding pocket.

Stereochemical Considerations in Pharmacological Potency

The chroman moiety in this compound contains a chiral center at the C4 position. Consequently, the compound can exist as a pair of enantiomers, (R)- and (S)-1-(Chroman-4-yl)piperazine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.

The stereochemistry at the C4 position dictates the three-dimensional arrangement of the piperazine substituent relative to the chroman ring system. This spatial orientation is often critical for the precise interactions required for high-affinity binding to a chiral biological target, such as a receptor or enzyme active site. One enantiomer may fit optimally into the binding pocket, leading to a potent biological response, while the other enantiomer may have a much lower affinity or even interact with a different target altogether.

Therefore, the stereoselective synthesis and pharmacological evaluation of individual enantiomers are crucial steps in the development of this compound-based therapeutic agents. Such studies provide a deeper understanding of the stereochemical requirements for target interaction and can lead to the development of more potent and selective drugs with improved therapeutic indices.

Identification of Key Pharmacophoric Elements for Target Interactions

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that are necessary for a molecule to exert a specific biological activity. For the this compound scaffold, several key pharmacophoric elements have been proposed to be crucial for its interaction with various biological targets, particularly G-protein coupled receptors.

A generally accepted pharmacophore model for many arylpiperazine-containing ligands, which can be extended to this compound derivatives, includes:

A basic nitrogen atom: The N1 atom of the piperazine ring is typically protonated at physiological pH and forms a crucial ionic interaction with an acidic residue (e.g., aspartate) in the binding site of many GPCRs.

A hydrophobic region: The chroman moiety and any aryl substituents on the piperazine ring contribute to hydrophobic interactions with non-polar pockets within the receptor.

Hydrogen bond acceptors/donors: The oxygen atom in the chroman ring and potential substituents on either the chroman or the N4-aryl group can act as hydrogen bond acceptors or donors, forming specific interactions that enhance binding affinity and selectivity.

An aromatic feature: The benzene (B151609) ring of the chroman system and any aryl group on the piperazine can engage in π-π stacking or cation-π interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor's binding site.

Computational Chemistry and Molecular Modeling of 1 Chroman 4 Yl Piperazine

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a ligand, providing a static snapshot of the likely interaction at the molecular level.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking simulations are crucial for predicting how 1-(Chroman-4-yl)piperazine might bind within the active site of a target protein. The process involves generating a multitude of possible conformations and orientations (poses) of the ligand within the binding pocket and scoring them based on their energetic favorability. The resulting docking score provides an estimate of the binding affinity, helping to prioritize compounds for further study. nih.gov

For derivatives of piperazine (B1678402), docking studies have successfully predicted binding modes within various targets. For instance, studies on phenylpiperazine derivatives designed as anticancer agents have used docking to predict their binding to the DNA-Topoisomerase II complex. semanticscholar.org Similarly, docking has been used to screen piperazine derivatives as potential inhibitors of human acetylcholinesterase, a key target in Alzheimer's disease. nih.gov

In the context of this compound, a docking study would first involve identifying potential biological targets, such as serotonin (B10506) receptors, dopamine (B1211576) receptors, or sigma receptors, which are known targets for many piperazine-containing compounds. researchgate.net The simulation would then predict the most stable binding pose, highlighting which parts of the molecule are critical for interaction. The chroman ring might engage in hydrophobic interactions, while the piperazine nitrogen atoms could form crucial hydrogen bonds or electrostatic interactions with amino acid residues. researchgate.net

| Target Protein Class | Potential Interacting Residues | Predicted Interaction Type | Significance |

|---|---|---|---|

| G-Protein Coupled Receptors (e.g., 5-HT, Dopamine) | Aspartic Acid (Asp) | Salt Bridge with Piperazine Nitrogen | Anchors the ligand in the binding pocket. |

| G-Protein Coupled Receptors (e.g., 5-HT, Dopamine) | Serine (Ser), Threonine (Thr) | Hydrogen Bond with Piperazine Nitrogen | Contributes to binding specificity and affinity. |

| Enzymes (e.g., Acetylcholinesterase) | Tyrosine (Tyr), Tryptophan (Trp) | π-π Stacking with Chroman Ring | Stabilizes the ligand through aromatic interactions. |

| Various Receptors | Leucine (Leu), Valine (Val), Isoleucine (Ile) | Hydrophobic Interaction with Chroman Moiety | Enhances binding affinity by displacing water molecules. |

Analysis of Enzyme Active Site Interactions

When the biological target is an enzyme, molecular docking provides detailed insights into how a ligand interacts with the catalytic active site. This analysis is fundamental to understanding the mechanism of enzyme inhibition. Docking studies can reveal whether a compound is likely to be a competitive, non-competitive, or allosteric inhibitor by predicting its binding location. nih.gov

For example, research on piperazine-dithiocarbamate derivatives as α-glucosidase inhibitors used docking to show that these compounds bind to an allosteric site near the main active site, influencing catalytic activity without directly competing with the substrate. nih.gov The simulations identified specific hydrophobic and polar contacts that were crucial for inhibition. nih.gov

Applying this to this compound, docking simulations could be used to investigate its potential as an inhibitor for enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE). The analysis would focus on identifying key interactions with active site residues. For AChE, interactions with residues in the catalytic anionic site (CAS) and peripheral anionic site (PAS) would be of particular interest. nih.gov The chroman moiety could form π-π stacking interactions with aromatic residues like Tryptophan and Tyrosine, while the piperazine group could interact with acidic residues such as Aspartate or Glutamate.

Characterization of Receptor-Ligand Complexes

Beyond predicting the initial binding pose, docking helps in the detailed characterization of the receptor-ligand complex. This involves analyzing the geometry of the complex, including bond lengths, angles, and the network of intermolecular interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.net This structural information is vital for understanding the basis of molecular recognition and for designing derivatives with improved affinity and selectivity.

Studies on piperazine-based ligands for the P2X4 receptor and sigma receptors have utilized docking to characterize these complexes, guiding structure-activity relationship (SAR) investigations. researchgate.netnih.gov For this compound, characterizing its complex with a target like the σ₂ receptor would involve mapping all significant interactions. The analysis might reveal that the oxygen atom in the chroman ring acts as a hydrogen bond acceptor, or that the specific stereochemistry at the 4-position of the chroman ring is critical for achieving an optimal fit within the receptor's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling